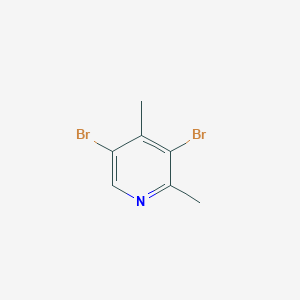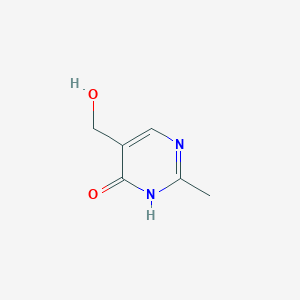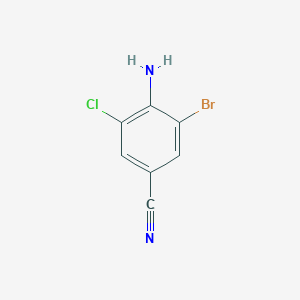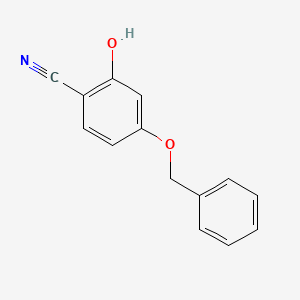
3,5-Dibromo-2,4-dimetilpiridina
Descripción general
Descripción
3,5-Dibromo-2,4-dimethylpyridine is a useful research compound. Its molecular formula is C7H7Br2N and its molecular weight is 264.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dibromo-2,4-dimethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-2,4-dimethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
3,5-Dibromo-2,4-dimetilpiridina: es un reactivo valioso en la síntesis orgánica, particularmente en la construcción de moléculas complejas. Sus grupos dibromo y dimetil lo convierten en un intermedio versátil para diversas transformaciones orgánicas. Por ejemplo, puede sufrir litiación, permitiendo la introducción de diferentes grupos funcionales a través de reacciones subsecuentes con electrófilos .
Química Supramolecular
Los átomos de bromo en This compound pueden participar en interacciones supramoleculares no covalentes. Estas interacciones son cruciales en el autoensamblaje de estructuras moleculares más grandes, que tienen implicaciones en la nanotecnología y los procesos de reconocimiento molecular .
Mecanismo De Acción
Target of Action
It is known that pyridine derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
Pyridine derivatives are often involved in nucleophilic substitution reactions, where they can act as nucleophiles and attack electrophilic carbon atoms .
Biochemical Pathways
Pyridine derivatives are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The bioavailability of a compound is influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The interaction of pyridine derivatives with biological targets can lead to various cellular responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Dibromo-2,4-dimethylpyridine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets .
Análisis Bioquímico
Biochemical Properties
3,5-Dibromo-2,4-dimethylpyridine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as histone demethylases, which are involved in the regulation of gene expression. The compound’s bromine atoms and methyl groups contribute to its binding affinity and specificity towards these enzymes. Additionally, 3,5-Dibromo-2,4-dimethylpyridine can form non-covalent interactions with proteins, affecting their structure and function .
Cellular Effects
The effects of 3,5-Dibromo-2,4-dimethylpyridine on various types of cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of histone demethylases, leading to changes in the methylation status of histones and subsequent alterations in gene expression. This can impact cell differentiation, proliferation, and apoptosis .
Molecular Mechanism
At the molecular level, 3,5-Dibromo-2,4-dimethylpyridine exerts its effects through binding interactions with biomolecules. It can inhibit the activity of enzymes such as histone demethylases by binding to their active sites, preventing substrate access and catalysis. This inhibition can lead to changes in gene expression and cellular function. Additionally, the compound may interact with other proteins and nucleic acids, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dibromo-2,4-dimethylpyridine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 3,5-Dibromo-2,4-dimethylpyridine remains stable under certain conditions but may degrade over extended periods or under specific environmental factors. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 3,5-Dibromo-2,4-dimethylpyridine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects may occur at high doses, including cellular toxicity and disruption of normal cellular functions .
Metabolic Pathways
3,5-Dibromo-2,4-dimethylpyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of metabolites within cells. Understanding the metabolic pathways of 3,5-Dibromo-2,4-dimethylpyridine is crucial for predicting its effects and potential interactions with other compounds .
Transport and Distribution
The transport and distribution of 3,5-Dibromo-2,4-dimethylpyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can impact its activity and function .
Subcellular Localization
3,5-Dibromo-2,4-dimethylpyridine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall impact on cellular processes .
Propiedades
IUPAC Name |
3,5-dibromo-2,4-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-6(8)3-10-5(2)7(4)9/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSXUNNEIVSIBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554057 | |
| Record name | 3,5-Dibromo-2,4-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29976-20-3 | |
| Record name | 3,5-Dibromo-2,4-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-[3,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)











